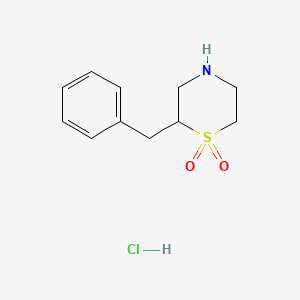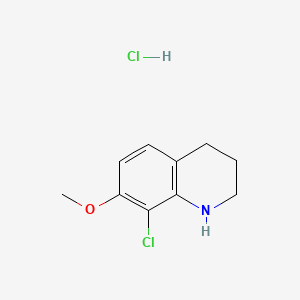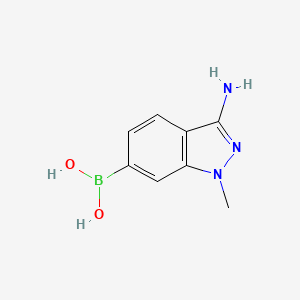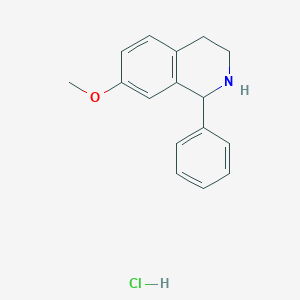![molecular formula C14H19ClFNO2 B13479726 Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperidine ring substituted with a 3-fluorophenylmethyl group and a methyl ester group at the 4-position, along with a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 3-Fluorophenylmethyl Group: This step involves the introduction of the 3-fluorophenylmethyl group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Esterification: The carboxylate group at the 4-position of the piperidine ring is esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring, such as reducing the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving piperidine derivatives.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
- 4-[(4-fluorophenyl)(phenyl)methoxy]piperidine hydrochloride
Uniqueness: Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride is unique due to the presence of the 3-fluorophenylmethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C14H19ClFNO2 |
|---|---|
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-18-13(17)14(5-7-16-8-6-14)10-11-3-2-4-12(15)9-11;/h2-4,9,16H,5-8,10H2,1H3;1H |
InChI-Schlüssel |
KZQHBSOQJRUERY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCNCC1)CC2=CC(=CC=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)






![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)

![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)


